molecular formula C7H6ClNO4S B2940882 Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate CAS No. 90488-92-9

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate

Cat. No.: B2940882
CAS No.: 90488-92-9
M. Wt: 235.64
InChI Key: KJQBHMBOIQTMNE-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is an organic compound with the molecular formula C₇H₆ClNO₄S. This compound is characterized by a pyridine ring substituted with a chlorosulfonyl group at the 3-position and a carboxylate group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry.

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate”. Given the importance of fluorinated organic compounds in the synthesis of pharmaceuticals and agrochemicals , this compound could potentially have interesting applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate typically involves the chlorosulfonation of methyl 4-pyridinecarboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Methyl 4-pyridinecarboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 3-position of the pyridine ring.

    Purification: The reaction mixture is then purified to isolate the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorosulfonation: Large quantities of methyl 4-pyridinecarboxylate are reacted with chlorosulfonic acid in industrial reactors.

    Isolation and Purification: The product is isolated using techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation: Oxidative reactions can modify the functional groups on the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules. These interactions are crucial for its applications in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorosulfonyl)pyridine-3-carboxylate: Similar structure but with different substitution positions.

    Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(sulfamoyl)pyridine-4-carboxylate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.

Uniqueness

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the chlorosulfonyl and carboxylate groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-chlorosulfonylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBHMBOIQTMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90488-92-9
Record name methyl 3-(chlorosulfonyl)pyridine-4-carboxylate
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